molecular formula C18H21N3O3S2 B2987790 N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide CAS No. 1260916-49-1

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B2987790
CAS No.: 1260916-49-1
M. Wt: 391.5
InChI Key: VVCPSUZKRBTMGO-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidine class, a bicyclic heterocyclic system fused with a thiophene and pyrimidine ring. The structure features:

  • A thieno[3,2-d]pyrimidin-2,4-dione core, which is critical for hydrogen-bonding interactions and pharmacological activity.
  • An N-butyl acetamide side chain at position 1, enhancing lipophilicity and modulating pharmacokinetic properties.

Thienopyrimidine derivatives are widely studied for their kinase inhibition, anti-inflammatory, and anticancer activities .

Properties

IUPAC Name

N-butyl-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S2/c1-2-3-8-19-15(22)12-21-14-7-11-26-16(14)17(23)20(18(21)24)9-6-13-5-4-10-25-13/h4-5,7,10-11H,2-3,6,8-9,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCPSUZKRBTMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CCC3=CC=CS3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, particularly focusing on anticancer properties and other pharmacological effects supported by various research studies.

Chemical Structure and Properties

The compound's chemical structure can be described by the following molecular formula:

  • Molecular Formula : C19_{19}H24_{24}N3_{3}O3_{3}S2_{2}
  • Molecular Weight : 406.5 g/mol

The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The following table summarizes key findings from relevant research:

StudyCell LineIC50_{50} (µg/mL)Comparison DrugNotes
MCF-7 (breast cancer)0.6 ± 0.01Doxorubicin (1.6 ± 0.02)Compound showed significant cytotoxicity
HepG2 (liver cancer)Not specifiedSorafenibInduced apoptosis in treated cells
A549 (lung cancer)Not specifiedCisplatinInhibited cell proliferation

Case Studies

  • MCF-7 Cell Line : The compound demonstrated a promising cytotoxic effect against the MCF-7 breast cancer cell line, with an IC50_{50} value significantly lower than that of doxorubicin, indicating superior efficacy in inducing cell death through apoptosis mechanisms .
  • HepG2 Cell Line : In HepG2 liver cancer cells, the compound was shown to induce apoptosis and inhibit cell growth, although specific IC50_{50} values were not provided in the study .

The biological activity of this compound appears to be linked to its ability to interact with cellular pathways involved in apoptosis and cell cycle regulation. The presence of the thiophene moiety is thought to enhance its interaction with biological targets.

Pharmacological Effects Beyond Anticancer Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit other pharmacological effects:

  • Antioxidant Activity : Some derivatives have shown potential antioxidant properties, which could contribute to their overall therapeutic profile.
  • Anti-inflammatory Effects : Research indicates that similar compounds in this class may possess anti-inflammatory properties, although specific data on this compound remains limited.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares the target compound with structurally analogous molecules (Table 1), focusing on substituent variations, molecular properties, and synthetic methodologies.

Table 1: Structural and Molecular Comparison of Thieno[3,2-d]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
N-butyl-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide (Target) C₂₁H₂₃N₃O₃S₂ 441.56 N-butyl acetamide; 3-(2-(thiophen-2-yl)ethyl) -
N-(4-butylphenyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide C₂₅H₂₅N₃O₂S₂ 463.61 N-(4-butylphenyl) acetamide; 3-methyl; 7-phenyl
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]-N-(3-ethylphenyl)acetamide C₂₂H₂₁N₃O₃S₂ 439.55 N-(3-ethylphenyl) acetamide; 3-(2-(thiophen-2-yl)ethyl)
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₆N₂O₃S₂ 324.40 Ethyl ester; thietan-3-yloxy; 6-methyl

Key Observations

Substituent Diversity :

  • The target compound and the derivative in share the 3-(2-(thiophen-2-yl)ethyl) group, which is absent in (substituted with phenyl and methyl groups). This thiophene moiety may enhance binding to sulfur-rich biological targets.
  • The N-butyl acetamide in the target contrasts with the N-aryl acetamides in and , affecting solubility and membrane permeability.

Synthetic Routes: The target compound’s synthesis likely involves alkylation of a thienopyrimidinone precursor with N-butyl-2-chloroacetamide, analogous to methods in (alkylation of thiopyrimidines with chloroacetamides). In contrast, uses ethyl 2-chloroacetate for esterification, while employs acetyl halogenides for amide bond formation.

The N-butyl chain in the target may improve blood-brain barrier penetration relative to the polar N-(3-ethylphenyl) group in .

Research Findings and Data

Spectral Characterization

  • 1H NMR : Acetamide protons resonate at δ 2.0–2.5 ppm; thiophene protons appear as multiplets at δ 6.8–7.5 ppm.
  • 13C NMR: Thienopyrimidine carbonyl carbons are observed at δ 160–170 ppm.

ADMET Predictions

  • Lipophilicity (LogP) : The target’s N-butyl chain (LogP ~3.5) suggests moderate lipophilicity, balancing absorption and solubility.
  • H-bond donors/acceptors: 1 H-bond donor and 5 acceptors (similar to and ), aligning with Rule of Five compliance.

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